molecular formula C17H20N2O3S B4410087 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide

4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide

Katalognummer B4410087
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: OSUCRAVKGPOFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of RAC1, a member of the Rho family of small GTPases, which plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation.

Wirkmechanismus

4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide exerts its effects by selectively inhibiting RAC1, a small GTPase that plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. RAC1 is activated by various upstream signaling pathways, including growth factor receptors and integrins. Upon activation, RAC1 binds to downstream effector proteins, which leads to the activation of various signaling pathways that regulate cellular processes. This compound blocks the activation of RAC1 by binding to its effector-binding domain, thereby preventing downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cellular context. In cancer cells, this compound inhibits cell proliferation and migration by blocking RAC1 signaling pathways. In cardiovascular disease models, this compound reduces oxidative stress and inflammation, which are key contributors to disease progression. In the field of neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its selectivity for RAC1, which allows for the specific inhibition of downstream signaling pathways. In addition, this compound has been shown to be effective in various disease models, indicating its potential therapeutic applications. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain cellular contexts. Furthermore, the use of this compound in vivo may be limited by its pharmacokinetic properties, such as its bioavailability and half-life.

Zukünftige Richtungen

There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide and its potential therapeutic applications. One area of research is the development of more potent analogs of this compound, which may improve its efficacy in certain disease contexts. Another area of research is the investigation of the downstream signaling pathways that are affected by RAC1 inhibition, which may uncover new therapeutic targets. Finally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in treating various diseases.

Wissenschaftliche Forschungsanwendungen

4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. It has been shown to inhibit the proliferation and migration of cancer cells by blocking RAC1 signaling pathways. In addition, this compound has been shown to reduce oxidative stress and inflammation in cardiovascular disease models. In the field of neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

4-(ethylsulfonylamino)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-11-9-15(10-12-16)17(20)18-13(2)14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUCRAVKGPOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.